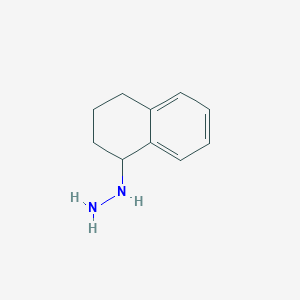

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetralinyl hydrazine involves the reaction of tetralin (1,2,3,4-tetrahydronaphthalene) with hydrazine. The specific synthetic route and conditions may vary depending on the desired purity and yield. Researchers have explored different methods for its preparation, but detailed analytical data may not be readily available .

Molecular Structure Analysis

The molecular structure of tetralinyl hydrazine consists of a tetralin ring (a bicyclic aromatic system) with a hydrazine group attached. The hydrazine moiety contains a nitrogen-nitrogen (N-N) bond. The compound’s structure is crucial for understanding its reactivity and biological activity .

Applications De Recherche Scientifique

Synthesis and Characterization

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine and its derivatives have been the focal point of several studies emphasizing synthesis and characterization. For instance, researchers synthesized derivatives of this compound with the aim of investigating their biological activities. The derivatives were obtained by reacting the compound with other compounds containing N, O, and S, considered as nucleophiles, under varying conditions. These derivatives were then subjected to spectroscopic and physical analyses to confirm their structures (Kadhim et al., 2021). Similarly, another study explored the reaction of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with different nucleophiles, leading to the creation of various compounds, some of which were evaluated as anticancer agents (Gouhar & Raafat, 2015).

Biological Activity

The potential biological activities of This compound derivatives have been a significant research interest. For instance, a study synthesized pyrazole derivatives and C-nucleosides starting from this compound, discovering that some products showed potent antimicrobial activity (Rashad et al., 2005). Another research delved into synthesizing new compounds conjugated with functionalities like chalcone, pyridine, pyrazole, and isoxazole, aiming to explore their anti-inflammatory and analgesic activities. These studies reveal that specific derivatives can induce significant analgesia and possess anti-inflammatory properties, highlighting their therapeutic potential (Hamdy & Kamel, 2012).

Sensor Applications

A unique application of This compound derivatives is in sensor technology. A study synthesized an asymmetric hydrazide, which was employed for the naked-eye detection of fluoride ions in aqueous solutions. This application is particularly relevant in real-world scenarios, such as detecting fluoride in toothpaste solutions (Bhattacharyya et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-ylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,12H,3,5,7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFSPYNDXHSFPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578743 |

Source

|

| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98074-64-7 |

Source

|

| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)